2-(2-bromo-4-methylphenoxy)-N-phenylacetamide
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Description
The compound "2-(2-bromo-4-methylphenoxy)-N-phenylacetamide" falls within a category of organic compounds known for their potential in various applications, including pharmaceuticals. The interest in these compounds stems from their diverse chemical properties and ability to undergo various chemical reactions, making them valuable for synthetic and medicinal chemistry.
Synthesis Analysis
Synthesis of related compounds often involves palladium-catalyzed reactions or the reductive carbonylation of nitrobenzene derivatives. For example, a one-pot synthesis method has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, leading to N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of similar compounds shows stereogenic centers and crystallizes as racemates. For instance, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide exhibits a stereogenic center but crystallizes as a racemate, as indicated by the centrosymmetric space group (Huoming Li, Jin-Long Wu, 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For example, palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides result in unique multiple arylation via successive C-C and C-H bond cleavages, demonstrating the complex chemical behavior of these compounds (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).
Scientific Research Applications
Hemoglobin Allosteric Modifiers
Bromophenol derivatives have been studied for their ability to alter the oxygen affinity of hemoglobin, indicating their potential use in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds are structurally related to marketed antilipidemic agents, suggesting a broad pharmacological relevance (Randad, Mahran, Mehanna, & Abraham, 1991).
Bromophenol Derivatives from Marine Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with no activity against several human cancer cell lines and microorganisms, showcasing the exploration of marine resources for potential new substances with biological activity (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
Antioxidant and Peroxyl Radical Scavenging Activity
Phenolic derivatives, closely related in structure to bromophenols, have been analyzed for their antioxidant properties and ability to scavenge peroxyl radicals. These studies provide insights into the chemical behavior of phenolic compounds in biological systems, which may extend to bromophenol derivatives (Dinis, Madeira, & Almeida, 1994).
Palladium-catalyzed Arylation Reactions
Research on palladium-catalyzed reactions involving bromophenol derivatives indicates their potential in synthetic organic chemistry, particularly in the formation of complex molecules through multiple arylation processes (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Environmental Degradation and Treatment
Studies on the degradation of acetaminophen, a compound structurally similar to bromophenols, under UV/H2O2 treatment reveal the complexity of water treatment processes and the formation of potentially harmful byproducts. This research underscores the importance of understanding the environmental behavior and treatment challenges of bromophenol derivatives (Li, Song, Fu, Tsang, & Yang, 2015).
Synthesis and Biological Evaluation
Efforts to synthesize and evaluate the biological activities of bromophenol derivatives have led to discoveries in the fields of antioxidant and anticancer research. The development of novel methylated and acetylated bromophenol derivatives shows promise for drug development due to their significant biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMDVWCMLRJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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